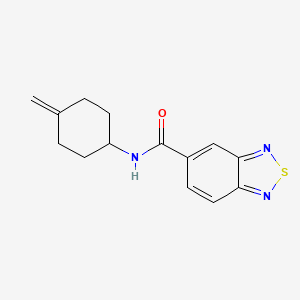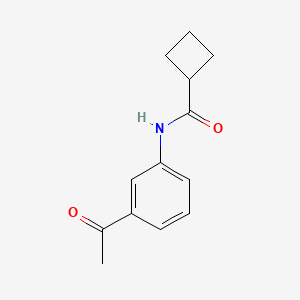
3-Methyl-1-(pyridin-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(pyridin-4-yl)piperazine is a chemical compound with the molecular formula C₁₀H₁₅N₃ It is a derivative of piperazine, featuring a pyridine ring attached to the nitrogen atom of the piperazine ring
作用机制
Target of Action
The primary targets of 3-Methyl-1-(pyridin-4-yl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various biological processes. H3R is involved in the regulation of neurotransmitter release, while σ1R is implicated in modulating the function of various ion channels and G-protein-coupled receptors .
Mode of Action
This compound interacts with both H3R and σ1R . The compound exhibits a high affinity towards these receptors, which is likely due to the presence of the piperidine moiety, a critical structural element for dual H3/σ1 receptor activity . The interaction between the compound and its targets leads to changes in the function of these receptors, which can result in various physiological effects .
Biochemical Pathways
Given its interaction with h3r and σ1r, it is likely that the compound affects pathways related to neurotransmitter release and the modulation of ion channels and g-protein-coupled receptors
Pharmacokinetics
The compound’s molecular weight of 17725 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with H3R and σ1R. By modulating the function of these receptors, the compound could potentially affect various physiological processes, including neurotransmitter release and ion channel function . .
生化分析
Biochemical Properties
Piperazine derivatives have been found to interact with various enzymes and proteins . For instance, some piperazine derivatives have shown promising antinociceptive properties, acting as antagonists for histamine H3 and Sigma-1 receptors .
Cellular Effects
Piperazine derivatives have been found to exhibit various cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-4-yl)piperazine typically involves the reaction of 4-pyridinylamine with methyl piperazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors that can handle larger volumes and maintain the necessary reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3-Methyl-1-(pyridin-4-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
3-Methyl-1-(pyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of chemical reactions and mechanisms.
Biology: The compound is used in biological research to study its interactions with various biomolecules and its potential effects on biological systems.
Industry: The compound is used in the production of various chemical products and materials.
相似化合物的比较
1-methyl-4-(pyridin-3-yl)piperazine
1-methyl-4-(pyridin-2-yl)piperazine
1-methyl-4-(pyridin-5-yl)piperazine
Conclusion
3-Methyl-1-(pyridin-4-yl)piperazine is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research and development may uncover additional uses and benefits of this compound.
属性
IUPAC Name |
3-methyl-1-pyridin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-12-9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZHIYIULRPPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-Propan-2-ylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2848251.png)




![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)

![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)


![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)


